4-(biphenyl-4-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a biphenyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated biphenyl and fluorophenyl derivatives.
Scientific Research Applications
4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: A simpler compound with similar structural features but lacking the thiazole ring.
4-Bromo-2-fluorobiphenyl: Another biphenyl derivative with different substituents.
4-Phenylphenol: A phenol analog of biphenyl.
Uniqueness
4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15FN2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H15FN2S/c22-18-10-12-19(13-11-18)23-21-24-20(14-25-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,23,24) |
InChI Key |
MEOGGOXDSRHLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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